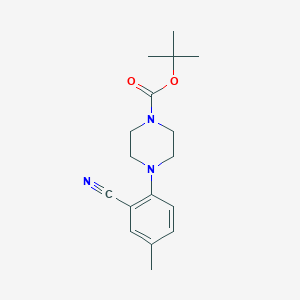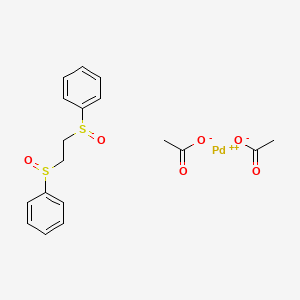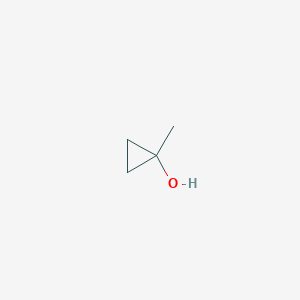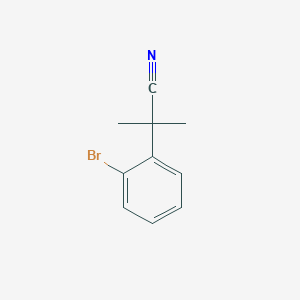
2-(2-Bromophenyl)-2-methylpropanenitrile
説明
2-(2-Bromophenyl)-2-methylpropanenitrile is a chemical compound that features a bromophenyl group attached to a methylpropanenitrile moiety. The presence of the bromine atom on the aromatic ring and the nitrile group makes it a versatile intermediate for various chemical reactions and syntheses. The compound's structure allows for interactions such as hydrogen bonding, which can influence its physical properties and reactivity .
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. One approach is the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, which results in multiple arylation via successive C-C and C-H bond cleavages . Another method involves the Reformatsky reaction, where 2-phenylpropanal reacts with methyl α-bromopropionate to yield diastereomeric products . These methods highlight the reactivity of brominated intermediates and their utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of related brominated compounds has been studied using different techniques. For instance, the crystal structure of 2-bromo-1,1,1-trichloro-2-methylpropane has been determined to be a body-centered cubic lattice with disordered orientation of molecules . Additionally, the structure of 2-benzyl-3-(2-bromophenyl)propiononitrile has been analyzed, revealing that molecules are linked into chains by a single C-H...N hydrogen bond .
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. For example, the molecular ion of 3-phenyl-1-bromopropane can undergo ethylene elimination after an exchange between hydrogen atoms, indicating the potential for bromine migration during reactions . The synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions of 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides is another example of the reactivity of brominated compounds .
Physical and Chemical Properties Analysis
The physical properties of brominated compounds can be quite distinctive. 2-Bromo-1,1,1-trichloro-2-methylpropane forms a plastic crystal with a density of 1.97 g/cc at 25°C and undergoes a phase transition at about -62°C . The solubility behavior of triorganotin bromides with a bromophenyl moiety can vary significantly depending on the substituents, affecting their dissociation in water and solubility in polar and apolar solvents . The antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropionamides has been reported to be low, which is an important consideration for potential pharmaceutical applications .
科学的研究の応用
Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “2-(2-Bromophenyl)ethylamine” is used as a pharmaceutical intermediate . An intermediate in pharmaceutical chemistry is a substance produced during the steps of a chemical reaction that is not the desired end product. These intermediates are often used in the synthesis of the final therapeutic compound.
Potential Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: The presence of a bromophenyl group in the molecule suggests potential for exploring its antimicrobial activity. Bromophenyl moieties have been found to exhibit antibacterial and antifungal properties in various studies.
Synthesis of ABAD Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: “2-(2-Bromophenyl)pyrrolidine” is used in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors have potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
- Methods of Application: The synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results or Outcomes: The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
Brominated Flame Retardants
- Scientific Field: Environmental Chemistry
- Application Summary: Bromophenols, which are brominated derivatives of phenol, are used in the production of brominated flame retardants (BFRs) . These compounds are present in various consumer products to reduce their flammability.
- Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results or Outcomes: There are concerns about the presence of bromophenols derived from BFRs in human environments, as they have been detected in human blood and breast milk .
Preparation of Bcl-2 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: “2-(2-Bromophenyl)pyrrolidine” is used in the preparation of B-cell lymphoma 2 (Bcl-2) inhibitors . These inhibitors have potential therapeutic relevance in the treatment of diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
- Methods of Application: The synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results or Outcomes: The compounds derived from “2-(2-Bromophenyl)pyrrolidine” exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
Brominated Flame Retardants
- Scientific Field: Environmental Chemistry
- Application Summary: Bromophenols, which are brominated derivatives of phenol, are used in the production of brominated flame retardants (BFRs) . These compounds are present in various consumer products to reduce their flammability.
- Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results or Outcomes: There are concerns about the presence of bromophenols derived from BFRs in human environments, as they have been detected in human blood and breast milk .
特性
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDHLARHDCOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483528 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-methylpropanenitrile | |
CAS RN |
57775-06-1 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







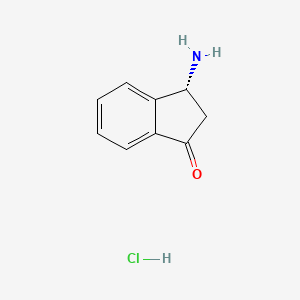

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)



